molecular formula C22H25N5O2 B2924036 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide CAS No. 1006860-21-4

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2924036
CAS No.: 1006860-21-4
M. Wt: 391.475
InChI Key: TXRSTENGBHLGKE-UHFFFAOYSA-N
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Description

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide is a complex organic compound featuring a pyrazole ring, a cyclopentapyrimidine core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions The process begins with the preparation of the pyrazole ring, followed by the construction of the cyclopentapyrimidine core

    Preparation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Construction of Cyclopentapyrimidine Core: This step involves the cyclization of a suitable precursor, such as a pyrimidine derivative, under high-temperature conditions.

    Introduction of Acetamide Group: The final step involves the acylation of the intermediate compound with an acetic anhydride derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl group in the cyclopentapyrimidine core, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring and cyclopentapyrimidine core are crucial for binding to these targets, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine
  • 3,5-dimethyl-1H-pyrazole-4-carboxamide
  • N-(3,5-dimethylphenyl)-2-(1H-pyrazol-1-yl)acetamide

Uniqueness

2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3H,4H,5H,6H,7H-cyclopenta[d]pyrimidin-3-yl]-N-(3,5-dimethylphenyl)acetamide is unique due to its combination of a pyrazole ring, a cyclopentapyrimidine core, and an acetamide group. This structural complexity provides a diverse range of chemical reactivity and potential biological activity, distinguishing it from simpler analogs.

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[2-(3,5-dimethylpyrazol-1-yl)-4-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-13-8-14(2)10-17(9-13)23-20(28)12-26-21(29)18-6-5-7-19(18)24-22(26)27-16(4)11-15(3)25-27/h8-11H,5-7,12H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXRSTENGBHLGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CN2C(=O)C3=C(CCC3)N=C2N4C(=CC(=N4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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